2-Amino-4'-methylbenzophenone 2-Amino-4'-methylbenzophenone
Brand Name: Vulcanchem
CAS No.: 36192-63-9
VCID: VC1963668
InChI: InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

2-Amino-4'-methylbenzophenone

CAS No.: 36192-63-9

Cat. No.: VC1963668

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4'-methylbenzophenone - 36192-63-9

Specification

CAS No. 36192-63-9
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name (2-aminophenyl)-(4-methylphenyl)methanone
Standard InChI InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3
Standard InChI Key RMMJUQSANCPTMV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N

Introduction

Chemical Identity and Structure

2-Amino-4'-methylbenzophenone is an aminobenzophenone derivative characterized by an amino group at the 2-position of one benzene ring and a methyl group at the 4'-position of the other benzene ring. It belongs to the broader class of benzophenone compounds, which feature two aromatic rings connected by a carbonyl group.

Basic Identifiers

ParameterValue
CAS Number36192-63-9
Molecular FormulaC₁₄H₁₃NO
Molecular Weight211.25900 g/mol
IUPAC Name(2-aminophenyl)-(4-methylphenyl)methanone
InChI KeyRMMJUQSANCPTMV-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)C(=O)C1=CC=CC=C1N

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • (2-aminophenyl)-(4-methylphenyl)methanone

  • 2-amino-4'-methylbenzophenone m

  • 2-(4-methylbenzoyl)aniline

  • (2-aminophenyl)-(p-tolyl)methanone

  • Methanone, (2-aminophenyl)(4-methylphenyl)-

Physicochemical Properties

2-Amino-4'-methylbenzophenone exhibits distinctive physical and chemical characteristics that determine its behavior in various chemical reactions and applications.

Physical Properties

PropertyValue
Physical StateFine crystalline powder
ColorYellow
Molecular Weight211.26 g/mol
Density1.135 g/cm³
Melting Point91-94°C
Boiling Point407.1°C at 760 mmHg
Flash Point200°C
LogP3.11 (predicted)
SolubilityInsoluble in water; soluble in organic solvents like methanol, ethanol, and chloroform

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) spectroscopy shows characteristic bands for the amino group (NH₂) and carbonyl (C=O) stretching

  • Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for aromatic protons, amino protons, and methyl group protons

  • Mass Spectrometry provides molecular ion peak at m/z 211 with characteristic fragmentation patterns

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of 2-Amino-4'-methylbenzophenone and its analogs.

Friedel-Crafts Acylation

This is one of the most common methods for synthesizing 2-aminobenzophenone derivatives. For 2-amino-4'-methylbenzophenone specifically:

  • Starting with anthranilic acid derivatives and reacting with p-tolyl compounds in the presence of Lewis acid catalysts

  • Direct acylation of appropriately substituted anilines with acid chlorides

Modified Synthetic Approaches

Alternative synthetic routes have been reported including:

Multistep Synthetic Routes

A three-step process reported by Ma et al. involves:

  • Acetylation of aniline to form acetanilides

  • Benzoylation with (trichloromethyl)benzene in the presence of aluminum

  • Deacetylation to yield the 2-aminobenzophenone

Hazard StatementCodeCategoryWarning
Harmful if swallowedH302Acute toxicity, oralWarning
Causes skin irritationH315Skin corrosion/irritationWarning
Causes serious eye irritationH319Serious eye damage/eye irritationWarning
May cause respiratory irritationH335Specific target organ toxicity, single exposureWarning

Precautionary Measures

Recommended safety precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Carcinogenicity Assessment

The compound has been evaluated for carcinogenic potential:

AgencyClassification
IARCNot listed
NTPNot listed
ACGIHNot listed
OSHANot listed
MexicoNot listed

Applications and Research Significance

2-Amino-4'-methylbenzophenone serves as an important building block in organic synthesis and has various applications in research and industry.

Organic Synthesis

The compound is frequently employed as a starting material in the synthesis of:

  • 4-phenyl-7-methyl-2-(2'-pyridyl)quinoline

  • 4-phenyl-7-methyl-2-(2'-pyridyl)quinazoline

  • Various heterocyclic compounds with potential biological activities

Pharmaceutical Research

The benzophenone scaffold is recognized for its diverse biological activities, and 2-amino-4'-methylbenzophenone specifically has been investigated in:

  • Development of potential drug candidates

  • Structure-activity relationship studies

  • Medicinal chemistry research targeting various therapeutic areas

Medicinal Chemistry Applications

Research involving related benzophenone derivatives has explored:

  • Cyclooxygenase (COX) inhibition activity

  • Potential antimicrobial properties

  • Other biological activities of pharmaceutical interest

Analytical Methods and Characterization

Various analytical techniques have been employed for the identification, quantification, and characterization of 2-amino-4'-methylbenzophenone.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of 2-amino-4'-methylbenzophenone:

  • Reversed-phase HPLC using Newcrom R1 column

  • Mobile phase: acetonitrile/water with phosphoric acid

  • For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid

  • Scalable for both analytical and preparative separations

Spectroscopic Identification

Spectroscopic techniques used for identification include:

  • IR spectroscopy: Characteristic bands for NH₂ and C=O groups

  • NMR spectroscopy: ¹H and ¹³C NMR for structural confirmation

  • Mass spectrometry: Molecular ion and fragmentation pattern analysis

Structure-Function Relationships

The specific structural features of 2-amino-4'-methylbenzophenone contribute to its chemical reactivity and potential applications.

Key Structural Features

The compound contains several reactive functional groups:

  • Carbonyl group (C=O): Serves as a reactive center for nucleophilic addition reactions

  • Amino group (NH₂): Can participate in various transformations including condensation reactions

  • Methyl group: Influences electronic properties and reactivity patterns

  • Aromatic rings: Provide platforms for electrophilic substitution reactions

Structure-Activity Considerations

The arrangement of functional groups affects the compound's behavior:

  • The ortho-positioned amino group relative to the carbonyl creates a unique electronic environment

  • The para-methyl group on the second aromatic ring influences electronic distribution and reactivity

  • These structural features make the compound particularly useful for the synthesis of nitrogen-containing heterocycles

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